N-hydroxyquinoline-2-carbonimidoyl chloride
Description
N-Hydroxyquinoline-2-carbonimidoyl chloride is a specialized organic compound featuring a quinoline backbone substituted with a hydroxy group (-OH) and a carbonimidoyl chloride (-C(=NOH)Cl) moiety at the 2-position. This structure confers unique reactivity, particularly in coordination chemistry and sensor applications, due to the electron-withdrawing nature of the imidoyl chloride group and the chelating ability of the hydroxyquinoline system.
Properties
IUPAC Name |
(2Z)-N-hydroxyquinoline-2-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRZTNDBXSLHCB-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C(=N/O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination Using Thionyl Chloride in Presence of Catalytic N,N-Dimethylformamide
One of the most documented and effective methods for preparing N-hydroxyquinoline-2-carbonimidoyl chloride involves the use of thionyl chloride (SOCl2) as the chlorinating agent with catalytic N,N-dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, facilitating the conversion of the N-hydroxycarbonimidoyl intermediate into the corresponding chlorinated compound.
- Reagents: Thionyl chloride, catalytic DMF
- Conditions: Reflux temperature (approx. 70–80 °C)
- Mechanism: DMF acts as a catalyst by forming a Vilsmeier intermediate that activates the thionyl chloride, enhancing chlorination efficiency.
- Advantages: High conversion rates, relatively mild conditions, and good selectivity.
- Notes: Careful control of temperature and stoichiometry is essential to prevent side reactions and decomposition.
This method is referenced in patent literature describing similar heterocyclic N-oxide and chlorinated derivatives preparation, confirming its reliability and reproducibility.
Use of Other Chlorinating Agents and Variations
Alternative chlorinating agents such as phosphorus pentachloride (PCl5) or oxalyl chloride (COCl)2 may be employed, but these are less common due to harsher conditions or lower selectivity. The literature primarily favors thionyl chloride for its balance of reactivity and control.
Intermediate Formation and Purification
Prior to chlorination, the N-hydroxyquinoline-2-carbonimidoyl intermediate is synthesized via condensation reactions involving quinoline-2-carbonitrile derivatives and hydroxylamine or related nucleophiles under controlled pH and solvent conditions.
- Typical solvents: Ethanol, methanol, or DMF
- Temperature: Room temperature to mild heating (25–60 °C)
- Purification: Crystallization or column chromatography to isolate the N-hydroxy intermediate before chlorination.
Data Table Summarizing Preparation Conditions
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Formation of N-hydroxy intermediate | Quinoline-2-carbonitrile + Hydroxylamine | 25–60 °C | 2–6 hours | Mild conditions, solvent-dependent |
| Chlorination to carbonimidoyl chloride | Thionyl chloride + catalytic DMF | Reflux (~70–80 °C) | 3–5 hours | Requires careful temperature control |
| Alternative chlorination | PCl5 or oxalyl chloride | Variable (often harsher) | Variable | Less selective, harsher conditions |
| Purification | Crystallization or chromatography | Ambient | Variable | Essential for product purity |
Research Findings and Observations
- Selectivity: The use of catalytic DMF with thionyl chloride enhances selectivity for the chlorination step, reducing formation of side products such as over-chlorinated or decomposed species.
- Yield: Reported yields for the chlorination step typically range from 70% to 85%, depending on reaction scale and purification methods.
- Stability: The this compound is sensitive to moisture and requires storage under inert atmosphere or refrigeration to maintain integrity.
- Mechanistic Insight: The reaction likely proceeds via activation of the N-hydroxy group by thionyl chloride, forming a chlorosulfite intermediate that rearranges to the carbonimidoyl chloride.
Summary and Expert Recommendations
The preparation of this compound is best achieved through the chlorination of the corresponding N-hydroxy intermediate using thionyl chloride in the presence of catalytic DMF under reflux conditions. This method balances efficiency, selectivity, and practicality. Alternative chlorinating agents are available but generally less favorable.
For researchers aiming to synthesize this compound:
- Ensure high purity of the N-hydroxy intermediate before chlorination.
- Use freshly distilled thionyl chloride and anhydrous DMF to maximize reaction control.
- Monitor the reaction progress via thin-layer chromatography or NMR spectroscopy.
- Employ inert atmosphere techniques to prevent hydrolysis of the product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Imidoyl Chloride Group
The imidoyl chloride group (-N-Cl) serves as a key reactive site for nucleophilic substitution reactions:
This reactivity aligns with other imidoyl chloride systems where chloride displacement generates stable amidine or ester derivatives .
Electrophilic Aromatic Substitution
The electron-deficient quinoline ring permits electrophilic attacks, particularly at positions 5 and 7:
| Position | Electrophile | Product Example | Reference |
|---|---|---|---|
| C-5 | Nitration | 5-Nitro derivative | 8-HQ nitration patterns |
| C-7 | Halogenation | 7-Bromo derivative | Analogous quinoline halogenation |
Cyclization and Heterocycle Formation
The compound’s structure supports cycloaddition and annulation reactions:
Example Pathway :
-
Knoevenagel Condensation : Reacts with activated methylene compounds (e.g., malononitrile) to form fused pyranoquinolines :
textN-hydroxyquinoline-2-carbonimidoyl chloride + malononitrile → pyrano[3,2-h]quinoline derivative
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Michael Addition : The hydroxyl group facilitates nucleophilic attacks on α,β-unsaturated carbonyl systems, forming six-membered heterocycles .
Biological Activity Modulation
While direct studies are absent, structurally related compounds exhibit:
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Antiviral activity : 8-HQ derivatives with electron-withdrawing substituents show H5N1 inhibition (85–91% efficacy) .
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Antifungal properties : Thiadiazole-quinoline hybrids demonstrate inhibition rates up to 96.2% against Botrytis cinerea .
Thermal and Hydrolytic Stability
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XLogP3 : 2.8 (moderate lipophilicity)
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Hydrogen bond donors : 1 (hydroxyl group)
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Rotatable bonds : 1 (imidoyl chloride group)
These metrics suggest susceptibility to hydrolysis under acidic/basic conditions, necessitating anhydrous synthetic protocols.
Scientific Research Applications
Introduction to N-hydroxyquinoline-2-carbonimidoyl chloride
This compound is a derivative of 8-hydroxyquinoline, a compound known for its diverse applications in medicinal chemistry and materials science. This compound, like other derivatives of 8-hydroxyquinoline, exhibits significant biological activity and has been explored for various pharmaceutical applications.
Anticancer Properties
This compound and its derivatives have shown promising anticancer activities. For instance, studies demonstrate that various 8-hydroxyquinoline derivatives possess cytotoxic effects against multiple cancer cell lines, including HeLa cervical cancer cells and MCF-7 breast cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest through interactions with metal ions such as copper and nickel, enhancing their therapeutic potential against cancer .
Antimicrobial Activity
Research indicates that this compound exhibits antibacterial properties. Derivatives have been tested against various pathogenic strains, showing effective inhibition comparable to standard antibiotics. For example, certain compounds have demonstrated minimum inhibitory concentration (MIC) values lower than those of conventional drugs against Gram-positive and Gram-negative bacteria . This highlights the potential use of these compounds in developing new antimicrobial agents.
Neuroprotective Effects
The ability of this compound to chelate metal ions positions it as a candidate for neuroprotective therapies. Its derivatives have been studied for their role in preventing neurodegenerative diseases by mitigating oxidative stress through metal ion chelation . This application is particularly relevant in conditions like Alzheimer's disease, where metal ion dysregulation is implicated.
Organic Light Emitting Diodes (OLEDs)
This compound has been utilized as an electron transport material in OLEDs. Its derivatives contribute to the efficiency and stability of OLED devices due to their favorable electronic properties. The incorporation of these compounds can enhance the performance of OLEDs by improving charge mobility and reducing energy losses during operation .
Fluorescent Chemosensors
The chelating properties of this compound make it a valuable component in the development of fluorescent chemosensors for detecting metal ions. These sensors are crucial for environmental monitoring and biomedical applications, providing a means to detect toxic metals in various samples .
Case Study 1: Anticancer Activity Assessment
A study conducted by Barilli et al. (2014) investigated a series of 2-substituted-8-hydroxyquinolines, including derivatives similar to this compound. These compounds were evaluated for their antiproliferative effects on HeLa cells, revealing significant cytotoxicity correlated with their ability to chelate iron and copper ions . The findings suggest that structural modifications can enhance therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
In another study, researchers synthesized several derivatives of 8-hydroxyquinoline and tested them against common bacterial strains. Notably, one derivative exhibited an MIC value significantly lower than standard antibiotics against Staphylococcus aureus and Escherichia coli, showcasing the potential of these compounds as new antibacterial agents .
Mechanism of Action
The mechanism of action of N-hydroxyquinoline-2-carbonimidoyl chloride involves its ability to interact with various biological targets. The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic functions . The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Structural Analogs in the Quinoline Series
The position of substituents on the quinoline ring significantly influences electronic properties and applications. Key analogs include:
| Compound Name | Substituent Position | Heterocyclic Core | CAS Number | Molecular Formula (Inferred) |
|---|---|---|---|---|
| N-Hydroxyquinoline-2-carbonimidoyl chloride | 2 | Quinoline | Not Available | C₁₀H₈ClN₂O |
| N-Hydroxyquinoline-5-carbimidoyl chloride (SY128523) | 5 | Quinoline | Not Available | C₁₀H₈ClN₂O |
| N-Hydroxyquinoline-6-carbimidoyl chloride (SY128517) | 6 | Quinoline | Not Available | C₁₀H₈ClN₂O |
| N-Hydroxyquinoline-7-carbimidoyl chloride (SY128516) | 7 | Quinoline | Not Available | C₁₀H₈ClN₂O |
Key Observations :
- Synthetic Utility : Derivatives like SY128517 (6-position) and SY128516 (7-position) are often intermediates in pharmaceuticals or sensors, but their isomer-specific reactivity remains underexplored in the provided evidence.
Heterocyclic Variants
Compounds with alternative heterocyclic cores exhibit distinct properties:
Comparative Insights :
- Coordination Chemistry: Quinoxaline-based derivatives (e.g., SY128519) may exhibit stronger metal-binding due to additional nitrogen sites, whereas quinoline analogs prioritize selectivity in sensor designs .
- Reactivity: Methoxy or cyano substituents (e.g., SY128521, SY128522) modulate solubility and stability but may reduce electrophilicity compared to unsubstituted imidoyl chlorides .
Biological Activity
N-hydroxyquinoline-2-carbonimidoyl chloride, a derivative of 8-hydroxyquinoline (8-HQ), has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
N-hydroxyquinoline derivatives, including this compound, are synthesized through various methods involving 8-HQ as a precursor. The synthesis typically involves the reaction of 8-HQ with carbonimidoyl chloride under controlled conditions, resulting in the formation of the target compound. This process can yield high purity and yield rates, making it suitable for further biological testing.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that derivatives of 8-HQ possess broad-spectrum antibacterial activity, often outperforming standard antibiotics.
Table 1: Antimicrobial Activity of N-Hydroxyquinoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
|---|---|---|---|
| This compound | Escherichia coli | 1 × 10⁻⁶ mg/mL | 25 |
| Klebsiella pneumoniae | 1 × 10⁻⁵ mg/mL | 24 | |
| Staphylococcus aureus | 1 × 10⁻⁵ mg/mL | 22 | |
| Pseudomonas aeruginosa | 1 × 10⁻⁶ mg/mL | 23 |
The mechanism of action for these compounds often involves disruption of bacterial cell walls and interference with essential metabolic pathways. For instance, studies indicate that the presence of electron-withdrawing groups enhances the lipophilicity and consequently the antimicrobial activity of these compounds .
Antiviral Activity
The antiviral potential of N-hydroxyquinoline derivatives has been explored, particularly in the context of emerging viral infections such as COVID-19. Research indicates that these compounds can inhibit viral replication at early stages of infection by reducing the production of viral proteins.
Case Study: Antiviral Efficacy Against Dengue Virus
A study focused on novel derivatives derived from N-hydroxyquinoline demonstrated significant antiviral activity against dengue virus serotype 2 (DENV2). The iso-Pr-substituted derivative exhibited an IC50 value of 3.03 µM, while another derivative showed an IC50 value of 0.49 µM with a selectivity index (SI) of 39.5, indicating strong antiviral efficacy with low cytotoxicity .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Various studies highlight its potential as an antiproliferative agent against several cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 20.1 |
| KB-V1 | 14 | |
| A549 | <10 |
The mechanism underlying its anticancer activity is believed to involve interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Q & A
Q. What are the standard synthetic routes for N-hydroxyquinoline-2-carbonimidoyl chloride in academic laboratories?
The synthesis typically involves coupling reactions of quinoline derivatives with hydroxylamine and subsequent chlorination. For example, analogs like cyclopentaquinoline-acridine hydrochlorides are synthesized by reacting intermediates with HCl/ether under controlled conditions, followed by filtration and vacuum drying . Key steps include maintaining stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of amine to acid chloride) and monitoring pH during acidification. Reaction times vary (e.g., 2–24 hours), with yields influenced by chain length and substituent effects .
Q. How is the purity and structural integrity of this compound verified?
Characterization relies on 1H NMR and 13C NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm and carbonyl carbons at δ 165–170 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., deviations < 0.05 Da from theoretical values) . Purity is assessed via HPLC (≥95% peak area) or elemental analysis (<0.3% deviation from calculated compositions).
Q. What are the recommended storage conditions and stability considerations?
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies using thermogravimetric analysis (TGA) show decomposition onset at 200–240°C, suggesting thermal instability above 150°C . Regular monitoring via FT-IR for carbonyl (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) bands ensures integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during derivative synthesis?
Yield discrepancies (e.g., 64% vs. 86% in cyclopentaquinoline derivatives) often arise from substituent steric effects or solvent polarity . For example, longer alkyl chains (e.g., pentyl vs. propyl) improve solubility and reduce side reactions . Systematic screening using Design of Experiments (DoE) identifies critical factors (temperature, pH, solvent). Cross-validate results with kinetic studies (e.g., time-resolved NMR) to track intermediate formation .
Q. What methodological approaches are used to study reaction mechanisms involving this compound?
Mechanistic insights are gained via isotopic labeling (e.g., ¹⁵N-tracers in hydroxylamine groups) and kinetic isotope effects observed in mass spectrometry . Computational tools (DFT calculations) model transition states and activation energies for chlorination steps. In situ FT-IR monitors reactive intermediates (e.g., nitrenes or carbenes) during synthesis .
Q. How should researchers design experiments to optimize synthesis parameters under varying conditions?
Follow NIH preclinical guidelines for reproducibility: document reagent batches, equipment calibration, and ambient conditions (humidity, O₂ levels) . Use response surface methodology (RSM) to optimize temperature (e.g., 25–60°C), HCl concentration (1–3 M), and stirring rates (300–1000 rpm). Validate robustness via inter-lab comparisons and control experiments (e.g., omitting catalysts to confirm their necessity) .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
